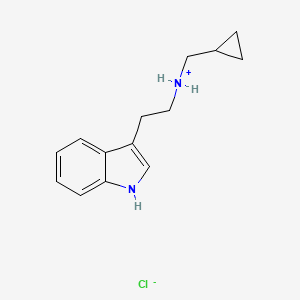
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride typically involves the reaction of indole derivatives with cyclopropylmethyl halides under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.
Serotonin: Another indole derivative that acts as a neurotransmitter and has distinct physiological roles.
Lysergic acid diethylamide (LSD): A synthetic indole derivative with potent psychoactive effects.
生物活性
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Chemical Formula : C14H19ClN2
- Molecular Weight : 250.77 g/mol
- IUPAC Name : cyclopropylmethyl-[2-(1H-indol-3-yl)ethyl]azanium; chloride
This compound functions through interactions with various molecular targets, including neurotransmitter receptors and enzymes. Its mechanism involves modulation of serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects. The compound's structural features allow for enhanced binding affinity and selectivity towards these receptors, which may lead to significant therapeutic outcomes in psychiatric disorders .
1. Antiviral Properties
Preliminary studies suggest that this compound exhibits antiviral activity. This potential has been attributed to its ability to interfere with viral replication processes, although detailed mechanisms remain under investigation.
2. Neuropharmacological Effects
The compound has shown promise in models of neuropsychiatric disorders. Its interaction with serotonin receptors indicates potential applications in treating conditions such as depression and anxiety. In particular, studies have noted its ability to modulate serotonergic pathways, which are critical for mood stabilization .
3. Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound in relation to other indole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tryptamine | Naturally occurring indole derivative | Neurotransmitter role; different biological activity |
| Serotonin | Indole derivative acting as a neurotransmitter | Key role in mood regulation; distinct physiological effects |
| LSD | Synthetic indole derivative | Potent psychoactive effects; unique receptor interactions |
| N-Methyltryptamine | Methylated form of tryptamine | Different pharmacological profile; less potent than others |
| 5-Hydroxytryptamine (Serotonin) | Hydroxylated form of tryptamine | Direct involvement in mood regulation and gastrointestinal function |
This table illustrates how this compound possesses distinct structural features that contribute to its unique biological activities and potential therapeutic applications.
Case Studies
Recent research has focused on the pharmacological characterization of this compound:
- Study on Antipsychotic Activity : In an amphetamine-induced hyperactivity model, derivatives similar to this compound demonstrated significant antipsychotic-like activity, suggesting a potential role in treating schizophrenia and related disorders .
- Neuroprotective Effects : Another study indicated that compounds within this class could mitigate oxidative stress and neuroinflammation, further supporting their therapeutic potential in neurodegenerative diseases .
特性
CAS番号 |
55330-13-7 |
|---|---|
分子式 |
C14H19ClN2 |
分子量 |
250.77 g/mol |
IUPAC名 |
cyclopropylmethyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-4-14-13(3-1)12(10-16-14)7-8-15-9-11-5-6-11;/h1-4,10-11,15-16H,5-9H2;1H |
InChIキー |
PSEMEMTUBONFTC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















